(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
Overview
Description
“(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” is a chemical compound with the molecular formula C6H7F3N2O . It is also known as "[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine" .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine in the presence of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol . Another method involves the reaction of trifluoroacetyl vinyl alkyl ether with methylhydrazine in the presence of alkali .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8F3N3/c1-12-3-4(2-10)5(11-12)6(7,8)9/h3H,2,10H2,1H3 . This indicates that the molecule consists of a pyrazole ring with a methyl group and a trifluoromethyl group attached to it.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.13 . It is a liquid at room temperature . The ChemSpider database provides additional properties such as density (1.5±0.1 g/cm3), boiling point (224.4±35.0 °C at 760 mmHg), and vapor pressure (0.1±0.5 mmHg at 25°C) .
Scientific Research Applications
Isomorphous Structures and Chlorine-Methyl Exchange
Research into isomorphous structures related to (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol highlights the chlorine-methyl exchange rule. Two new isomorphous structures demonstrate this rule, indicating a potential for diverse applications in structural chemistry and materials science, especially where disorder plays a critical role in material properties (Swamy et al., 2013).
Convergent Synthesis and Cytotoxicity
A convergent synthesis approach has been applied to create a series of novel trifluoromethyl-substituted compounds, demonstrating significant cytotoxicity in human leukocytes at high concentrations. This suggests potential applications in the development of therapeutic agents targeting specific cellular mechanisms (Bonacorso et al., 2016).
Novel Heteroaromatic Organofluorine Inhibitors
Investigations into heteroaromatic organofluorine compounds have identified potential inhibitors of fructose-1,6-bisphosphatase, a key enzyme in the gluconeogenesis pathway. This discovery opens avenues for the development of new treatments for conditions such as type 2 diabetes (Rudnitskaya et al., 2009).
Antimicrobial and Anticancer Activities
The synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones has been explored, showing promising results in antimicrobial and anticancer activities. This indicates the chemical's potential as a basis for new drug development in fighting infectious diseases and cancer (Kumar et al., 2012).
Eco-friendly Synthesis of Heterocyclic Compounds
A novel eco-friendly synthesis strategy for pyrazolyl α-amino esters derivatives has been developed, combining computational and experimental approaches. This research supports sustainable chemistry practices and the development of new active biomolecules for various applications (Mabrouk et al., 2020).
Safety And Hazards
properties
IUPAC Name |
[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c1-11-2-4(3-12)5(10-11)6(7,8)9/h2,12H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYUUFIIBBRUQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610305 | |
Record name | [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol | |
CAS RN |
540468-96-0 | |
Record name | [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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